N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-17-14(22)6-20-11(7-21)5-18-16(20)26-8-15(23)19-10-2-3-12-13(4-10)25-9-24-12/h2-5,21H,6-9H2,1H3,(H,17,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNYWXKXZXFZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound based on diverse research findings, including synthesis, anticancer properties, and mechanisms of action.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to an imidazole derivative through a thioacetamide group. Its structural complexity contributes to its unique biological properties.
Biological Activity Overview
Research indicates that compounds containing benzo[d][1,3]dioxole structures exhibit various biological activities, including anticancer effects. The specific compound under consideration has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.
Anticancer Activity
A study demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant antitumor activity. For instance, compounds similar to the one in focus showed IC50 values indicating effective cytotoxicity against various cancer cell lines (e.g., HepG2, HCT116). Notably, the compound exhibited lower cytotoxicity towards normal cell lines, suggesting a selective action against cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Doxorubicin | HepG2 | 7.46 | |
| Compound A | HCT116 | 1.54 | |
| Compound B | MCF7 | 4.52 |
The anticancer mechanisms of this compound involve several pathways:
- EGFR Inhibition : The compound appears to inhibit the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and proliferation.
- Apoptosis Induction : Studies using annexin V-FITC assays indicated that the compound promotes apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Cell cycle analysis revealed that treatment with the compound leads to arrest at specific phases, contributing to its antiproliferative effects.
Case Studies
Several case studies have explored the efficacy of similar compounds in preclinical models:
- Study on HepG2 Cells : A derivative showed an IC50 value of 1.54 µM against HepG2 cells, significantly lower than standard chemotherapeutics .
- In Vivo Studies : Animal models treated with related compounds demonstrated reduced tumor growth compared to control groups, reinforcing the potential for clinical applications.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The table below highlights critical structural and functional distinctions between the target compound and related analogs:
Structure-Activity Relationships (SAR)
- Thioacetamide Bridge : Enhances electron delocalization and sulfur-mediated interactions (e.g., 9c, W1) .
- Hydroxymethyl Group : Improves solubility compared to lipophilic analogs (e.g., 9c vs. target) .
- Methylamino-oxoethyl Side Chain: Unique to the target; may facilitate hydrogen bonding with biological targets compared to methoxyethyl (CAS 921844-64-6) .
Pharmacological Potential
While direct data for the target compound is lacking, inferences from analogs suggest:
- Antimicrobial Activity : Likely due to benzimidazole/imidazole-thioacetamide cores (e.g., W1’s activity against S. aureus) .
- Anticancer Potential: IDO1 inhibition (Compound 28) and triazole-thiazole hybrids (9c) support this trajectory .
- Enzyme Inhibition: The hydroxymethyl and methylamino groups may target α-glucosidase or similar enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
